molecular formula C24H44ClN B2811926 4-Methyl-1-octadecyl-pyridinium chloride CAS No. 38325-97-2

4-Methyl-1-octadecyl-pyridinium chloride

Cat. No.: B2811926
CAS No.: 38325-97-2
M. Wt: 382.07
InChI Key: MOFMDILXKVAFKY-UHFFFAOYSA-M
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Description

4-Methyl-1-octadecyl-pyridinium chloride is a quaternary ammonium compound with the chemical formula C24H44ClN. It is known for its surfactant properties and is used in various industrial and research applications. The compound is characterized by a long hydrophobic alkyl chain and a positively charged pyridinium ring, which makes it effective in interacting with both hydrophobic and hydrophilic substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-octadecyl-pyridinium chloride typically involves the quaternization of 4-methylpyridine with 1-bromooctadecane. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 4-methylpyridine in an organic solvent.
  • Add 1-bromooctadecane to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.
  • Filter and purify the product by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-octadecyl-pyridinium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.

    Substitution: The chloride ion can be substituted with other anions such as bromide or iodide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halide exchange reactions are typically carried out in aqueous or alcoholic solutions.

Major Products

    Oxidation: N-oxides of 4-Methyl-1-octadecyl-pyridinium.

    Reduction: 4-Methyl-1-octadecyl-piperidine.

    Substitution: 4-Methyl-1-octadecyl-pyridinium bromide or iodide.

Scientific Research Applications

4-Methyl-1-octadecyl-pyridinium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of membrane proteins and lipid bilayers due to its surfactant properties.

    Medicine: Investigated for its potential antimicrobial and antifungal activities.

    Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of 4-Methyl-1-octadecyl-pyridinium chloride is primarily based on its ability to disrupt lipid bilayers and interact with membrane proteins. The long hydrophobic alkyl chain inserts into lipid membranes, while the positively charged pyridinium ring interacts with negatively charged components of the membrane. This dual interaction can lead to membrane destabilization and increased permeability, which is the basis for its antimicrobial properties.

Comparison with Similar Compounds

4-Methyl-1-octadecyl-pyridinium chloride can be compared with other quaternary ammonium compounds such as:

    Cetylpyridinium chloride: Similar structure but with a shorter alkyl chain.

    Benzalkonium chloride: Contains a benzyl group instead of a pyridinium ring.

    Dodecyltrimethylammonium chloride: Has a trimethylammonium group instead of a pyridinium ring.

Uniqueness

The uniqueness of this compound lies in its combination of a long hydrophobic alkyl chain and a pyridinium ring, which provides a balance of hydrophobic and hydrophilic interactions. This makes it particularly effective in applications requiring surfactant properties and membrane interactions.

Conclusion

This compound is a versatile compound with significant applications in various fields of science and industry. Its unique structure and properties make it a valuable tool in research and industrial processes. Understanding its preparation, reactions, and applications can help in leveraging its full potential in different domains.

Properties

IUPAC Name

4-methyl-1-octadecylpyridin-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-25-22-19-24(2)20-23-25;/h19-20,22-23H,3-18,21H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFMDILXKVAFKY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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